Methyl 2-fluoro-4-formylbenzoate

Description

The exact mass of the compound Methyl 2-fluoro-4-formylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-fluoro-4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

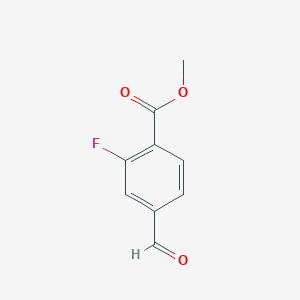

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMGPKZYEUOERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716514 | |

| Record name | Methyl 2-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-58-2 | |

| Record name | Methyl 2-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate: Properties, Synthesis, and Applications

Introduction

Methyl 2-fluoro-4-formylbenzoate is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Possessing a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring, this molecule serves as a versatile and high-value building block for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of sophisticated target molecules.

The presence of the fluorine atom is particularly noteworthy. Its introduction into pharmaceutical candidates can profoundly influence key drug-like properties, including metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile. The aldehyde group provides a reactive handle for a multitude of transformations, such as reductive aminations, Wittig reactions, and condensations, while the methyl ester offers a site for hydrolysis and subsequent amide bond formation. This guide provides a comprehensive overview of the compound's properties, a proposed robust synthetic pathway with detailed protocols, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2) is typically a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3]

| Property | Value | Source(s) |

| CAS Number | 85070-58-2 | [1][4][5] |

| Molecular Formula | C₉H₇FO₃ | [2][3] |

| Molecular Weight | 182.15 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][5] |

| Storage | 2-8°C, under inert atmosphere | [1][2] |

| SMILES | O=C(OC)C1=CC=C(C=O)C=C1F | [3][4] |

| InChI Key | CFMGPKZYEUOERS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3] |

| logP (calculated) | 1.42 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Mechanistic Insights

While methyl 2-fluoro-4-formylbenzoate is commercially available from several suppliers, a detailed, peer-reviewed synthetic procedure is not readily found in the literature. Therefore, a robust and logical multi-step pathway is proposed, starting from the accessible precursor, 2-fluoro-4-methylbenzoic acid. This synthetic strategy is grounded in well-established, high-yielding organic transformations.

The proposed pathway involves three key stages:

-

Esterification: Protection of the carboxylic acid via Fischer esterification.

-

Benzylic Bromination: Selective radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).

-

Oxidation/Hydrolysis: Conversion of the resulting benzyl bromide to the target aldehyde via the Sommelet reaction.

This sequence is strategically designed to prevent the over-oxidation of the methyl group, a common challenge when using strong oxidizing agents directly on toluene derivatives.[6][7]

Experimental Protocols

Causality: The carboxylic acid is first converted to its methyl ester. This serves two purposes: first, it protects the acidic proton from interfering with subsequent radical or basic reactions, and second, it installs one of the required functional groups of the final product. The Fischer esterification is a classic, equilibrium-driven reaction favored by using a large excess of the alcohol (methanol) as the solvent and a strong acid catalyst to protonate the carbonyl, increasing its electrophilicity.[8]

-

Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-fluoro-4-methylbenzoate, which can be used in the next step without further purification if purity is high.

-

Causality: This step selectively functionalizes the benzylic C-H bonds of the methyl group, which are significantly weaker than aromatic C-H bonds.[10] The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like AIBN, is the method of choice.[11][12] It maintains a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors the radical chain substitution pathway over competitive electrophilic aromatic addition to the ring.[12][13]

-

Materials:

-

Methyl 2-fluoro-4-methylbenzoate (from Step 1)

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

-

Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

-

Continue refluxing until all the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface (typically 1-3 hours). Monitor by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent by rotary evaporation to yield crude methyl 4-(bromomethyl)-2-fluorobenzoate. This intermediate is often used immediately in the next step due to its lachrymatory nature and potential instability.

-

Causality: The Sommelet reaction provides a mild method to convert the benzylic bromide into the desired aldehyde without significant over-oxidation to the carboxylic acid.[1] The benzyl bromide first reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt.[14][15] Upon heating in aqueous solution, this salt hydrolyzes in a complex mechanism to yield the final aldehyde.[5]

-

Materials:

-

Methyl 4-(bromomethyl)-2-fluorobenzoate (from Step 2)

-

Hexamine (Hexamethylenetetramine)

-

Ethanol/Water or Acetic Acid/Water solvent system

-

Diethyl Ether or Dichloromethane

-

-

Procedure:

-

Dissolve the crude methyl 4-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a suitable solvent like chloroform or acetic acid.

-

Add hexamine (1.1-1.3 eq) to the solution and stir at room temperature to form the quaternary ammonium salt precipitate. This may take several hours.

-

After salt formation, add water to the reaction mixture.

-

Heat the mixture to reflux for several hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure methyl 2-fluoro-4-formylbenzoate.

-

Applications in Drug Discovery and Development

Methyl 2-fluoro-4-formylbenzoate is a valuable intermediate for synthesizing pharmaceutical ingredients, particularly for central nervous system (CNS) and anti-inflammatory drugs.[2] Its utility stems from the unique combination of its three functional groups.

-

Introduction of Fluorinated Moieties: The fluorine atom at the 2-position can sterically influence the conformation of the molecule and electronically modify the reactivity of the adjacent ester. In drug development, organofluorine compounds are prized for their ability to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. This can lead to improved bioavailability and a longer half-life for drug candidates.[2]

-

Scaffold Elaboration: The aldehyde functionality is a key reaction point. It readily participates in the formation of C-C and C-N bonds through reactions like reductive amination to introduce diverse amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build heterocyclic rings.

-

Linker and Prodrug Strategies: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This is a common strategy for linking the core scaffold to other fragments or for creating prodrugs that improve solubility or cell permeability.

The ability to selectively functionalize the aldehyde in the presence of the ester, or vice-versa, makes this compound a powerful tool for building complex molecular libraries in the search for new therapeutic agents.[2]

Safety and Handling

Methyl 2-fluoro-4-formylbenzoate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.[1][2]

References

-

MySkinRecipes. Methyl 2-fluoro-4-formylbenzoate. [Link]

-

Wikipedia. Étard reaction. [Link]

-

Sarthaks eConnect. How are the following preparations carried out? (1) Benzaldehyde from toluene. (Etard oxidation) (2) Benzaldehyde from methyl arene. [Link]

-

Wikipedia. Sommelet reaction. [Link]

-

BYJU'S. Etard Reaction Mechanism. [Link]

-

Sciencemadness Wiki. Sommelet reaction. [Link]

-

Organic Reactions. The Sommelet Reaction. [Link]

- Google Patents.

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. [Link]

-

PubMed Central (PMC). Site-selective electrooxidation of methylarenes to aromatic acetals. [Link]

-

University of Missouri–St. Louis. Fischer Esterification Procedure. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

University of Toronto. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Cerium Ammonium Nitrate, CAN. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Wikipedia. Toluene. [Link]

-

RSC Publishing. Nitrate esters as intermediates in the oxidation of toluenes by ammonium cerium(IV) nitrate. [Link]

-

University of Missouri–St. Louis. Fischer Esterification Procedure (Alternative). [Link]

-

ResearchGate. Side Chain Oxidation of Alkyl Substituted Ring Compounds. [Link]

-

ElectronicsAndBooks. Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. [Link]

-

Wikipedia. Ceric ammonium nitrate. [Link]

-

ResearchGate. Cerium(IV) Ammonium Nitrate: A Versatile Oxidant in Synthetic Organic Chemistry. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Thieme Chemistry. Oxidation of methyl groups attached to an aromatic nucleus. [Link]

-

Pearson. Side Chain Oxidation Explained. [Link]

-

NIH. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. [Link]

-

YouTube. Cerric Ammonium Nitrate (CAN), Organic chemistry, Oxidizing agent. [Link]

-

TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. [Link]

-

Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation. [Link]

-

Organic Chemistry Portal. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. sarthaks.com [sarthaks.com]

- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. youtube.com [youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Toluene - Wikipedia [en.wikipedia.org]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 14. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 15. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

"Methyl 2-fluoro-4-formylbenzoate" CAS number and molecular structure

An In-Depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate

Introduction: A Versatile Fluorinated Building Block

Methyl 2-fluoro-4-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a fluorine atom, and a formyl (aldehyde) group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science. The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The aldehyde and ester functionalities serve as reactive handles for a wide array of chemical transformations, including condensations, cross-coupling reactions, and nucleophilic additions, allowing for the construction of intricate molecular architectures.[1]

This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-formylbenzoate, covering its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its practical use in research and development.

Core Compound Identification

The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for Methyl 2-fluoro-4-formylbenzoate are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 85070-58-2 | [2][3][4] |

| Molecular Formula | C₉H₇FO₃ | [1][3][4] |

| Molecular Weight | 182.15 g/mol | [1][4] |

| IUPAC Name | methyl 2-fluoro-4-formylbenzoate | |

| Synonyms | Benzoic acid, 2-fluoro-4-formyl-, methyl ester | [4] |

| SMILES | O=C(OC)C1=CC=C(C=O)C=C1F | [4] |

| InChI Key | CFMGPKZYEUOERS-UHFFFAOYSA-N | [3] |

Molecular Structure:

(Note: An illustrative image of the molecular structure would be placed here in a final document.)

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is critical for its proper handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [1][3][4] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4] |

| logP | 1.4248 | [4] |

Safety and Handling:

Methyl 2-fluoro-4-formylbenzoate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.

Synthesis Workflow

The synthesis of Methyl 2-fluoro-4-formylbenzoate typically involves a multi-step sequence starting from readily available materials. A common strategy involves the formylation of a suitable fluorinated benzoic acid derivative. The following diagram illustrates a representative synthetic pathway.

Caption: A plausible synthetic workflow for Methyl 2-fluoro-4-formylbenzoate.

Applications in Drug Discovery and Organic Synthesis

The true value of Methyl 2-fluoro-4-formylbenzoate lies in its application as a versatile building block.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing drugs targeting the central nervous system (CNS) and anti-inflammatory agents.[1] The strategic placement of the fluorine atom can block metabolic pathways, increasing the drug's half-life, while the aldehyde provides a key reaction site for building the final API.

-

Scaffold Decoration: In drug discovery, lead compounds are often optimized by adding different chemical groups to a core scaffold. The aldehyde group of this molecule is ideal for this purpose, readily undergoing reactions like reductive amination, Wittig reactions, and condensations to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

-

Cross-Coupling Reactions: The fluorinated aromatic ring can participate in various cross-coupling reactions, allowing for the formation of complex bi-aryl structures, which are common motifs in many biologically active compounds.[1]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is also used to prepare specialized agrochemicals and as a monomer for high-performance polymers and fluorescent probes.[1]

Experimental Protocol: Knoevenagel Condensation

This section provides a detailed, self-validating protocol for a Knoevenagel condensation, a classic reaction that leverages the reactivity of the aldehyde group. This reaction forms a new carbon-carbon double bond and is fundamental in organic synthesis.

Objective: To synthesize Methyl 2-fluoro-4-(2,2-dicyanovinyl)benzoate from Methyl 2-fluoro-4-formylbenzoate and malononitrile.

Materials:

-

Methyl 2-fluoro-4-formylbenzoate (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq, catalytic)

-

Ethanol (anhydrous)

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

-

Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-4-formylbenzoate (e.g., 1.82 g, 10 mmol).

-

Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Reagent Addition: Add 20 mL of anhydrous ethanol to dissolve the starting material. Once dissolved, add malononitrile (0.73 g, 11 mmol). Stir the mixture for 5 minutes at room temperature.

-

Causality: Using a slight excess of malononitrile ensures the complete consumption of the limiting reagent (the aldehyde). Ethanol is a suitable polar protic solvent for this reaction.

-

-

Catalyst Introduction: Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture using a micropipette.

-

Causality: Piperidine, a weak base, acts as a catalyst to deprotonate the malononitrile, forming the nucleophilic enolate required for the condensation mechanism.

-

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot is no longer visible.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the more polar product, ensuring the reaction has gone to completion before proceeding to work-up.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate as a solid.

-

Causality: The product is typically less soluble in cold ethanol than the reactants, allowing for isolation by precipitation.

-

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying and Characterization: Dry the collected solid under vacuum. Determine the yield and characterize the product by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.

References

-

MySkinRecipes. Methyl 2-fluoro-4-formylbenzoate. [Link]

-

Capot Chemical. Specifications of Methyl 2-fluoro-4-formylbenzoate. [Link]

Sources

The Strategic Application of Methyl 2-fluoro-4-formylbenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2), a trifunctional aromatic scaffold, has emerged as a pivotal intermediate in medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role in the development of targeted therapeutics such as PARP and kinase inhibitors. We will delve into the mechanistic rationale behind its utility, providing detailed experimental protocols and exploring the structure-activity relationships of the resulting bioactive molecules.

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

Methyl 2-fluoro-4-formylbenzoate presents a particularly advantageous scaffold for medicinal chemists. The ortho-fluoro substituent exerts a significant inductive effect, modulating the reactivity of the adjacent ester and the para-formyl group. This electronic influence can be strategically exploited to fine-tune the chemical properties of the molecule and its derivatives.[3] The presence of three distinct functional groups—a methyl ester, a formyl group, and a fluoro-substituted aromatic ring—offers multiple points for diversification and the construction of complex, biologically active molecules. This guide will illuminate the practical applications of this versatile building block in the synthesis of cutting-edge therapeutics.[4]

Synthesis of Methyl 2-fluoro-4-formylbenzoate: A Practical Approach

While various synthetic routes to substituted benzaldehydes exist, a common and efficient method for the preparation of Methyl 2-fluoro-4-formylbenzoate often starts from readily available precursors such as 2-fluoro-4-methylbenzonitrile. The synthesis typically involves a multi-step sequence that leverages well-established organic transformations.

A plausible and practical synthetic pathway is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Experimental Protocol: Synthesis from 2-fluoro-4-methylbenzonitrile

This synthesis involves a two-step process: radical bromination of the methyl group followed by oxidation to the aldehyde.

Step 1: Bromination of 2-fluoro-4-methylbenzonitrile

-

Materials:

-

2-fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile.

-

Step 2: Oxidation to Methyl 2-fluoro-4-formylbenzoate

-

Materials:

-

Crude 4-(bromomethyl)-2-fluorobenzonitrile from Step 1

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfoxide (DMSO)

-

Methanol (for esterification)

-

Strong acid catalyst (e.g., H₂SO₄)

-

-

Procedure (Sommelet Reaction followed by Esterification):

-

The crude 4-(bromomethyl)-2-fluorobenzonitrile is reacted with hexamethylenetetramine to form a quaternary ammonium salt.

-

This salt is then hydrolyzed under acidic conditions (Sommelet reaction) to yield 2-fluoro-4-formylbenzonitrile.

-

The resulting benzonitrile is then subjected to acidic methanolysis. In a round-bottom flask, dissolve the 2-fluoro-4-formylbenzonitrile in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-fluoro-4-formylbenzoate.

-

| Parameter | Value |

| Starting Material | 2-fluoro-4-methylbenzonitrile |

| Key Reagents | NBS, AIBN, Hexamethylenetetramine, Methanol, H₂SO₄ |

| Reaction Type | Radical Bromination, Sommelet Oxidation, Esterification |

| Purification | Column Chromatography |

Applications in the Synthesis of Bioactive Heterocycles

The true value of Methyl 2-fluoro-4-formylbenzoate lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds that are prevalent in medicinal chemistry. The aldehyde and ester functionalities provide convenient handles for various cyclization and condensation reactions.

Synthesis of Phthalazinones: A Gateway to PARP Inhibitors

Phthalazinones are a class of bicyclic heteroaromatic compounds that form the core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] These drugs have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[6] Methyl 2-fluoro-4-formylbenzoate is an ideal starting material for the synthesis of the phthalazinone core.

Reaction Scheme: Phthalazinone Synthesis

The synthesis typically proceeds via a condensation reaction between the formyl group of Methyl 2-fluoro-4-formylbenzoate and a hydrazine derivative, followed by intramolecular cyclization.

Caption: Synthesis of the phthalazinone core from Methyl 2-fluoro-4-formylbenzoate.

Experimental Protocol: Synthesis of a Phthalazinone Derivative

-

Materials:

-

Methyl 2-fluoro-4-formylbenzoate (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.1 eq)

-

Ethanol or acetic acid (solvent)

-

-

Procedure:

-

Dissolve Methyl 2-fluoro-4-formylbenzoate in ethanol or acetic acid in a round-bottom flask.

-

Add the hydrazine derivative to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

The resulting phthalazinone can then be further functionalized to generate a library of potential PARP inhibitors for structure-activity relationship studies.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7] This reaction, when applied to Methyl 2-fluoro-4-formylbenzoate, provides access to a variety of α,β-unsaturated systems that are valuable intermediates in the synthesis of kinase inhibitors and other bioactive molecules.[8]

Reaction Scheme: Knoevenagel Condensation

Caption: Knoevenagel condensation of Methyl 2-fluoro-4-formylbenzoate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

Methyl 2-fluoro-4-formylbenzoate (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine or another basic catalyst (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-fluoro-4-formylbenzoate and malononitrile in ethanol.

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.

-

Collect the product by filtration, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated nitrile.

-

| Active Methylene Compound | Catalyst | Typical Yield |

| Malononitrile | Piperidine | High |

| Ethyl Cyanoacetate | Piperidine | Good to High |

| Cyanoacetamide | Ammonium Acetate | Good |

Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are found in a wide range of natural products and pharmaceuticals.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Methyl 2-fluoro-4-formylbenzoate can serve as the aldehyde component in this reaction.

Reaction Scheme: Pictet-Spengler Reaction

Caption: Pictet-Spengler synthesis of heterocyclic scaffolds.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluorine atom at the 2-position of the benzoate ring in derivatives of Methyl 2-fluoro-4-formylbenzoate can significantly influence their biological activity.

-

Enhanced Binding Affinity: The ortho-fluoro group can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.[9]

-

Modulation of Conformation: The steric and electronic effects of the fluorine atom can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding.[8]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.[2]

In the context of PARP inhibitors, the fluorinated phenyl ring can occupy a hydrophobic pocket in the enzyme's active site, while the phthalazinone core mimics the nicotinamide moiety of the NAD+ cofactor.[10] For kinase inhibitors, the fluorinated aromatic group can be tailored to fit into the ATP-binding pocket, with the ortho-fluoro substituent potentially forming key interactions with the hinge region of the kinase.[11]

Conclusion and Future Perspectives

Methyl 2-fluoro-4-formylbenzoate is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature, coupled with the strategic placement of a fluorine atom, provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The applications of this compound in the construction of PARP and kinase inhibitors highlight its importance in the development of targeted therapies for cancer and other diseases. Future research will likely continue to explore the utility of this scaffold in the synthesis of novel heterocyclic systems and in the development of new therapeutic agents with improved pharmacological profiles.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-fluoro-4-formylbenzoate: A Strategic Building Block for Advanced Pharmaceutical Synthesis

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2) has emerged as a pivotal structural motif in the design and synthesis of contemporary active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical properties, strategic importance, and practical application as a versatile building block. We will elucidate a robust synthetic pathway to this intermediate and detail its subsequent elaboration into a key precursor for the targeted oncology therapeutic, Lifirafenib. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of Fluorinated Benzaldehyde Scaffolds

The incorporation of fluorine into API candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifunctional nature of Methyl 2-fluoro-4-formylbenzoate, possessing a nucleophilic-reactive aldehyde, an ester suitable for amidation, and a strategically placed fluorine atom on an aromatic ring, makes it an exceptionally valuable intermediate.[2] This unique combination of functional groups allows for sequential and highly controlled modifications, enabling the construction of complex molecular architectures, particularly for central nervous system (CNS) and anti-inflammatory agents.[2]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 85070-58-2 | [2] |

| Molecular Formula | C₉H₇FO₃ | [2] |

| Molecular Weight | 182.15 g/mol | [2] |

| Appearance | Solid | - |

| Storage | 2-8°C, under inert atmosphere | [2] |

The strategic placement of the fluorine atom ortho to the ester and meta to the aldehyde group influences the reactivity of both functionalities. The electron-withdrawing nature of the fluorine atom can activate the aromatic ring for certain nucleophilic substitution reactions and modulate the acidity of adjacent protons, a feature that can be exploited in advanced synthetic design.

Synthesis of the Building Block: A Validated Protocol

A reliable and scalable synthesis of Methyl 2-fluoro-4-formylbenzoate is paramount for its effective use in drug development campaigns. The following two-step protocol, commencing from the commercially available 3-fluoro-4-methylbenzyl alcohol, offers a practical and efficient route.

Logical Workflow for Synthesis

Caption: Synthetic workflow from benzyl alcohol to the target ester.

Step 1: Oxidation of 3-Fluoro-4-methylbenzyl alcohol to 3-Fluoro-4-methylbenzaldehyde

The initial step involves the selective oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol:

-

To a stirred solution of 3-fluoro-4-methylbenzyl alcohol (14.0 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask, add pyridinium chlorochromate (PCC, 23.7 g, 0.11 mol).

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether (100 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield crude 3-fluoro-4-methylbenzaldehyde, which can be used in the next step without further purification.

Causality: The choice of DCM as a solvent is crucial as it is inert to the oxidizing agent and allows for easy work-up. PCC is selected for its mildness, which is essential for preventing the over-oxidation of the aldehyde to a carboxylic acid.

Step 2: Synthesis of Methyl 2-fluoro-4-formylbenzoate

This transformation from 3-fluoro-4-methylbenzaldehyde to the final product is a multi-step process that can be efficiently carried out in a one-pot synthesis. It involves the oxidation of the methyl group to a carboxylic acid, followed by an in-situ esterification.

Experimental Protocol:

-

Dissolve the crude 3-fluoro-4-methylbenzaldehyde from the previous step in a mixture of tert-butanol and water (1:1, 300 mL).

-

To this solution, add potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) portion-wise, maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature overnight.

-

Decolorize the reaction mixture by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture and wash the precipitate with water.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the 2-fluoro-4-formylbenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

To the crude 2-fluoro-4-formylbenzoic acid, add methanol (250 mL) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, 2 mL).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, Methyl 2-fluoro-4-formylbenzoate. Purify by column chromatography on silica gel if necessary.

Trustworthiness: This protocol is self-validating as the progress of each stage can be monitored by TLC. The color change during the permanganate oxidation provides a clear visual cue for the reaction's progression. The final esterification is a classic Fischer-Speier reaction, a highly reliable and well-documented transformation.

Application in API Synthesis: A Proposed Route to a Lifirafenib Precursor

Methyl 2-fluoro-4-formylbenzoate is a key starting material for the synthesis of the RAF/EGFR inhibitor, Lifirafenib (BGB-283). The following proposed synthetic sequence illustrates how this building block can be elaborated into a crucial isoxazole intermediate, a core component of the final API.

Proposed Synthetic Pathway

Caption: Proposed synthesis of a key Lifirafenib intermediate.

Step 1: Nitration of Methyl 2-fluoro-4-formylbenzoate

The first step in the elaboration of the building block is the regioselective nitration of the aromatic ring. The directing effects of the existing substituents favor the introduction of the nitro group at the position ortho to the fluorine and meta to the ester.

Experimental Protocol:

-

In a flask cooled to 0°C, add concentrated sulfuric acid (50 mL).

-

Slowly add Methyl 2-fluoro-4-formylbenzoate (9.1 g, 0.05 mol) to the sulfuric acid with stirring, ensuring the temperature remains below 10°C.

-

Once the substrate is fully dissolved, add a mixture of concentrated nitric acid (4.8 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield Methyl 2-fluoro-4-formyl-5-nitrobenzoate.

Expertise & Experience: The use of a nitrating mixture at low temperatures is a standard and effective method for the controlled nitration of activated or deactivated aromatic rings. The ortho/para directing formyl group and the meta directing ester group, combined with the ortho/para directing fluoro group, lead to a predictable regiochemical outcome.

Step 2: Formation of the Isoxazole Ring

The aldehyde functionality is then utilized to construct the isoxazole core of the Lifirafenib precursor through a condensation reaction with hydroxylamine, followed by cyclization.

Experimental Protocol:

-

To a solution of Methyl 2-fluoro-4-formyl-5-nitrobenzoate (11.4 g, 0.05 mol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.2 g, 0.06 mol) and sodium acetate (4.9 g, 0.06 mol).

-

Reflux the mixture for 2-4 hours, monitoring the formation of the oxime intermediate by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

To the crude oxime, add a suitable solvent such as N,N-dimethylformamide (DMF, 100 mL) and a dehydrating agent like acetic anhydride (10.2 g, 0.1 mol).

-

Heat the mixture to 80-100°C for 4-6 hours to facilitate the cyclization to the isoxazole.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting ester can then be converted to the corresponding amide, a key intermediate for Lifirafenib, through standard amidation procedures.

Authoritative Grounding: The formation of isoxazoles from aldehydes and hydroxylamine is a well-established transformation in heterocyclic chemistry. The subsequent steps to the final amide would follow standard and widely published organic synthesis protocols.

Conclusion

Methyl 2-fluoro-4-formylbenzoate is a high-value building block that offers a unique combination of reactivity and functionality for the synthesis of complex pharmaceutical agents. Its strategic use, as demonstrated in the proposed synthesis of a key precursor to Lifirafenib, highlights its potential to streamline the construction of intricate molecular frameworks. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to leverage the synthetic utility of this versatile intermediate in their drug discovery and development programs.

References

-

Methyl 2-fluoro-4-formylbenzoate . MySkinRecipes. [Link]

-

Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors . Journal of Clinical Oncology. [Link]

Sources

Deconstructing the Signature of a Pharmaceutical Building Block: A Spectroscopic Guide to Methyl 2-fluoro-4-formylbenzoate

Introduction: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structures is the bedrock of innovation. Every novel compound, intermediate, and active pharmaceutical ingredient (API) must be subjected to rigorous analytical scrutiny to confirm its identity, purity, and stability. Methyl 2-fluoro-4-formylbenzoate (CAS 85070-58-2), a key building block in the synthesis of complex pharmaceutical agents, is no exception.[1] Its trifunctional nature—featuring a methyl ester, a reactive aldehyde, and an electron-withdrawing fluorine atom on an aromatic ring—makes it a versatile synthon. However, this same complexity demands a multi-faceted analytical approach to ensure its unambiguous identification.

While this compound is commercially available, detailed experimental spectroscopic data is not widely published in peer-reviewed literature. This guide, therefore, serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive analysis based on established spectroscopic principles and predicted data. We will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-fluoro-4-formylbenzoate, explaining the causal relationships between its molecular structure and its spectral signatures.

Molecular Structure and Spectroscopic Overview

The structural features of Methyl 2-fluoro-4-formylbenzoate (C₉H₇FO₃, Molecular Weight: 182.15 g/mol ) dictate its expected spectroscopic behavior.[2][3] The molecule possesses three distinct proton environments on the aromatic ring, a methyl ester group, and an aldehyde proton. The fluorine atom and the two carbonyl groups significantly influence the electronic environment of the aromatic ring, which is directly reflected in the NMR chemical shifts.

The following diagram illustrates the workflow for the complete spectroscopic characterization of the title compound.

Caption: Workflow for Spectroscopic Characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-fluoro-4-formylbenzoate, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for reliable interpretation.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Methyl 2-fluoro-4-formylbenzoate. The choice of a higher sample weight ensures a good signal-to-noise ratio, particularly for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its distinct solvent signal that does not typically interfere with analyte peaks.

-

Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). TMS provides a sharp, inert reference signal for both ¹H and ¹³C spectra.

-

Transfer the solution to a 5 mm NMR tube and cap securely.

-

-

Spectrometer Setup (400 MHz or higher):

-

Lock the spectrometer on the deuterium signal of the CDCl₃. A stable lock ensures field stability during acquisition.

-

Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp lines and resolving fine coupling patterns. An automated shimming routine is often sufficient, but manual shimming may be required for highest resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of 12 ppm, centered at 6 ppm, is appropriate. A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient. 16-32 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm is necessary to encompass both carbonyl and aromatic carbons. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

¹⁹F NMR: If available, this experiment provides direct information about the fluorine environment. A proton-decoupled sequence is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or an appropriate standard for ¹⁹F.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is dominated by signals in the aromatic and downfield regions, a direct consequence of the electron-withdrawing nature of the substituents.

Caption: ¹H NMR Assignments for the Target Molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-a (Aldehyde) | 10.1 - 10.3 | Singlet (s) | N/A | 1H | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the carbonyl carbon. |

| H-b | 8.1 - 8.3 | Doublet of doublets (dd) | J(H-b, H-c) ≈ 8.0J(H-b, F) ≈ 5.5 | 1H | This proton is ortho to the strongly electron-withdrawing formyl group, placing it significantly downfield. It exhibits coupling to the adjacent proton (H-c) and a smaller four-bond coupling to the fluorine atom. |

| H-c | 8.0 - 8.2 | Triplet or Doublet of doublets (t or dd) | J(H-c, H-b) ≈ 8.0J(H-c, H-d) ≈ 8.0 | 1H | This proton is meta to the formyl group and ortho to the ester. Its chemical shift is influenced by both groups and it is coupled to both adjacent aromatic protons. |

| H-d | 7.8 - 8.0 | Doublet of doublets (dd) | J(H-d, F) ≈ 9.0J(H-d, H-c) ≈ 8.0 | 1H | This proton is ortho to the fluorine atom, resulting in a large ortho H-F coupling constant. It is also coupled to the adjacent proton H-c. |

| H-e (Methyl) | 3.9 - 4.1 | Singlet (s) | N/A | 3H | The methyl protons of the ester group are in a typical range, deshielded by the adjacent oxygen atom. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with the carbonyl carbons appearing at the lowest field.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | 190 - 195 | Aldehyde carbonyl carbons are highly deshielded and appear in this characteristic range. |

| C=O (Ester) | 164 - 168 | Ester carbonyl carbons are less deshielded than aldehyde carbons. |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded. |

| C-COOCH₃ | 135 - 140 | The aromatic carbon bearing the ester group. |

| C-CHO | 133 - 138 | The aromatic carbon bearing the aldehyde group. |

| C-H (Aromatic) | 125 - 135 | The three C-H carbons on the aromatic ring will appear in this region, with their exact shifts influenced by the substituents and C-F coupling. |

| C-H (Aromatic) | 125 - 135 | |

| C-H (Aromatic) | 125 - 135 | |

| -OCH₃ | 52 - 55 | The methyl carbon of the ester group is found in its typical upfield region. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of Methyl 2-fluoro-4-formylbenzoate will be characterized by strong absorptions corresponding to its two distinct carbonyl groups.

Experimental Protocol: IR Data Acquisition (FT-IR)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Assignment |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2850 & 2750 | Aldehyde C-H Stretch | Weak | This pair of weak bands (a Fermi resonance doublet) is highly diagnostic for the aldehyde C-H bond.[4] |

| ~1730 | Ester C=O Stretch | Strong | The carbonyl stretch of the methyl ester is expected in this region. |

| ~1705 | Aldehyde C=O Stretch | Strong | Conjugation with the aromatic ring lowers the aldehyde carbonyl stretching frequency from the typical ~1730 cm⁻¹ for aliphatic aldehydes.[5][6] |

| 1600, 1480 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1300 - 1100 | C-O Stretch & C-F Stretch | Strong | This region will contain strong, complex bands from the C-O stretching of the ester and the C-F stretching vibration. |

| Below 900 | C-H Bending (out-of-plane) | Medium-Strong | Bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol: MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, reproducible mass spectrum.

-

Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 250 amu.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The most important peak will be the molecular ion at m/z = 182 , corresponding to the molecular weight of the compound. Its presence confirms the elemental formula.

-

Key Fragments:

-

m/z = 181 (M-1): Loss of the aldehydic hydrogen radical (-H•), a common fragmentation for aldehydes.

-

m/z = 153 (M-29): Loss of the aldehyde group (-CHO•).

-

m/z = 151 (M-31): Loss of the methoxy radical (-•OCH₃) from the ester, a very common fragmentation pathway for methyl esters.

-

m/z = 123: Loss of both the methoxy radical and carbon monoxide (-CO) from the aldehyde.

-

Conclusion: A Unified Analytical Picture

The structural elucidation of Methyl 2-fluoro-4-formylbenzoate requires a synergistic application of NMR, IR, and MS techniques. While ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the electronic environment of the molecule, IR spectroscopy offers rapid and definitive confirmation of the key carbonyl functional groups. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide provides a robust framework for the interpretation of the expected spectral data, empowering researchers to confidently verify the identity and purity of this critical synthetic intermediate. The principles and protocols outlined herein serve as a self-validating system, ensuring the scientific integrity required in the rigorous field of drug development.

References

-

American Elements. (n.d.). Methyl 2-fluoro-4-formylbenzoate. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][5][6]

- Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.

-

Dahle, J. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link][4]

Sources

- 1. CAS 85070-58-2: Methyl 2-fluoro-4-formylbenzoate [cymitquimica.com]

- 2. Methyl 2-fluoro-4-formylbenzoate | 85070-58-2 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. 1194374-71-4|Methyl 5-fluoro-2-formylbenzoate|BLD Pharm [bldpharm.com]

- 5. Benzoic acid, 4-formyl-, methyl ester [webbook.nist.gov]

- 6. 106014-25-9 Cas No. | Methyl 4-fluoro-2-formylbenzoate | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoro-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-formylbenzoate is a key bifunctional aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a methyl ester, a formyl group, and a fluorine atom on the benzene ring, imparts a unique reactivity profile that makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity and stability of Methyl 2-fluoro-4-formylbenzoate, offering insights into its electronic properties, characteristic reactions, and handling considerations to empower researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-fluoro-4-formylbenzoate is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85070-58-2 | [1][2] |

| Molecular Formula | C₉H₇FO₃ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of Methyl 2-fluoro-4-formylbenzoate is dictated by the interplay of the electronic and steric effects of its three substituents on the aromatic ring.

-

Formyl Group (-CHO): The aldehyde functionality is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It also deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions (relative to the formyl group).

-

Methyl Ester Group (-COOCH₃): Similar to the formyl group, the methyl ester is an electron-withdrawing group, primarily through its -I effect and a weaker -M effect. This further deactivates the aromatic ring.

-

Fluorine Atom (-F): The fluorine atom at the ortho position to the ester exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. The ortho- and para-directing influence of the fluorine's +M effect is also a key consideration in predicting regioselectivity.

The combined effect of these substituents makes the aldehyde the most reactive site for nucleophilic additions, while the aromatic ring is generally deactivated towards electrophiles. The ortho-fluorine atom can also exert steric hindrance, influencing the approach of reagents to the adjacent ester group.

Key Reactions and Mechanistic Considerations

Methyl 2-fluoro-4-formylbenzoate is a versatile substrate for a variety of organic transformations. The following sections detail some of its most important reactions, providing mechanistic insights and experimental protocols.

Nucleophilic Addition to the Formyl Group

The high electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[6]

Experimental Protocol: Wittig Olefination of Methyl 2-fluoro-4-formylbenzoate

Materials:

-

Methyl 2-fluoro-4-formylbenzoate

-

(Triphenylphosphoranylidene)acetonitrile

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of Methyl 2-fluoro-4-formylbenzoate (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated nitrile.

Diagram: Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction.

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7] The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

Experimental Protocol: Knoevenagel Condensation of Methyl 2-fluoro-4-formylbenzoate

Materials:

-

Methyl 2-fluoro-4-formylbenzoate

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-fluoro-4-formylbenzoate (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Reactions at the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process.

Experimental Protocol: Basic Hydrolysis of Methyl 2-fluoro-4-formylbenzoate

Materials:

-

Methyl 2-fluoro-4-formylbenzoate

-

Methanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Methyl 2-fluoro-4-formylbenzoate in a mixture of methanol and water.

-

Add an aqueous solution of NaOH (1.5-2.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Stability and Storage

Methyl 2-fluoro-4-formylbenzoate is a stable compound under recommended storage conditions. However, like many aldehydes, it can be susceptible to oxidation, especially in the presence of air and light.[8] Prolonged exposure can lead to the formation of the corresponding carboxylic acid. The ester group can undergo hydrolysis under strongly acidic or basic conditions.[9]

Recommended Storage:

-

Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Protect from light.

Synthesis and Purification

A common synthetic route to Methyl 2-fluoro-4-formylbenzoate involves the esterification of 4-bromo-2-fluorobenzoic acid followed by subsequent functional group transformations. A detailed protocol for a related compound, methyl 4-bromo-2-fluorobenzoate, is provided as a reference.[10]

Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate [10]

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Methanol

-

Thionyl chloride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol at 0°C, slowly add thionyl chloride (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the methanol under reduced pressure and dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Purification:

Crude Methyl 2-fluoro-4-formylbenzoate can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique structural features of Methyl 2-fluoro-4-formylbenzoate make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and inflammatory conditions.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule. This compound is often used in cross-coupling and condensation reactions to introduce the fluorinated aromatic moiety into a larger molecular scaffold.[1] For instance, it can be a precursor in the synthesis of kinase inhibitors.

Conclusion

Methyl 2-fluoro-4-formylbenzoate is a versatile and reactive building block with significant potential in organic synthesis, particularly in the development of novel therapeutics. A thorough understanding of its electronic properties, reactivity, and stability is crucial for its effective application. This guide has provided a comprehensive overview of these aspects, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers in the field.

References

- Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.

-

MySkinRecipes. (n.d.). Methyl 2-fluoro-4-formylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]

-

RSC Publishing. (2015). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

BioPharma International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-fluoro-4-formylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (2025).

-

ResearchGate. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

- Benchchem. (2025).

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Benchchem. (2025).

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

PubMed Central (PMC). (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

- Benchchem. (2025).

-

OUCi. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

-